molecular formula Cl2FPS B14747534 Phosphorothioic dichloride fluoride CAS No. 2523-93-5

Phosphorothioic dichloride fluoride

Cat. No.: B14747534
CAS No.: 2523-93-5
M. Wt: 152.94 g/mol
InChI Key: UBBHDNCJUPLABD-UHFFFAOYSA-N
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Description

Dichlorofluorophosphine sulfide is an organophosphorus compound that contains phosphorus, sulfur, chlorine, and fluorine atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry and industry. The compound is typically represented by the molecular formula PCl2F-S.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorofluorophosphine sulfide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the direct fluorination of dichlorophosphine sulfide using elemental fluorine or a fluorinating agent.

Industrial Production Methods

In an industrial setting, the production of dichlorofluorophosphine sulfide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the production process.

Chemical Reactions Analysis

Types of Reactions

Dichlorofluorophosphine sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Dichlorofluorophosphine sulfide has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.

    Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs and treatments.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which dichlorofluorophosphine sulfide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby influencing their activity. It can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Dichlorophenylphosphine: An organophosphorus compound with similar reactivity but different substituents.

    Triphenylphosphine sulfide: Another phosphine sulfide with distinct structural and chemical properties.

    Thiophosphoryl chloride: A related compound with sulfur and chlorine atoms but lacking fluorine.

Uniqueness

Dichlorofluorophosphine sulfide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties

Properties

CAS No.

2523-93-5

Molecular Formula

Cl2FPS

Molecular Weight

152.94 g/mol

IUPAC Name

dichloro-fluoro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/Cl2FPS/c1-4(2,3)5

InChI Key

UBBHDNCJUPLABD-UHFFFAOYSA-N

Canonical SMILES

FP(=S)(Cl)Cl

Origin of Product

United States

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